(3,4,5-Trifluorophenyl)hydrazine
Overview
Description
“(3,4,5-Trifluorophenyl)hydrazine” is a chemical compound with the molecular weight of 162.11 . It is used in various applications including the one-step reduction and functionalization of graphene oxide .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reduction of 3-(trifluoromethyl)phenyldiazonium chloride . Another method involves the reaction of trifluoroacetimidoyl chloride with formhydrazide .Molecular Structure Analysis
The IUPAC name for “this compound” is 1-(3,4,5-trifluorophenyl)hydrazine . The InChI code is 1S/C6H5F3N2/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2,11H,10H2 .Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For instance, it is used as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 66-67°C .Scientific Research Applications
Application in Chemical Sensing and Environmental Monitoring
Chemosensors for Hydrazine Detection : A novel oligothiophene derivative was synthesized and used as a chemosensor for hydrazine detection in aqueous solutions, offering ultrafast and ultrasensitive detection with a low limit of 1.45 nM. This chemosensor demonstrated potential applications in environmental water and human urine testing, along with bio-imaging in living HeLa cells (Guo et al., 2020).
Detection with Fluorescent Conjugated Polymers : Conjugated polymer materials, including polypyrrole, polythiophene, and polyaniline, have been utilized for detecting hydrazine, a chemical with significant industrial use and associated health and environmental risks (Thomas & Swager, 2006).
Biological and Medical Applications
Bioimaging Applications : Ratiometric fluorescence probes based on hydrazine derivatives have been designed for rapid and low-limit detection of hydrazine in live cells, indicating applications in medical diagnostics and cellular studies (Fan et al., 2012).
In Vivo Bioimaging : A near-infrared fluorescence probe for hydrazine demonstrated successful applications in in vitro and in vivo bioimaging, showcasing the potential for medical imaging and diagnostics (Zhang et al., 2015).
Advanced Material Synthesis
Synthesis of Fluorinated Compounds : Research has explored the synthesis of fluorinated compounds utilizing hydrazine, indicating its role in creating advanced materials with potential applications in various industries (Buscemi et al., 2005).
Highly Fluorinated Polymers : A study on the synthesis of highly fluorinated poly(ether-imide)s using a derivative of (3,4,5-Trifluorophenyl)hydrazine indicates its utility in developing high-performance polymeric materials (Behniafar & Sadeghi-abendansari, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that hydrazine compounds can participate in various chemical reactions due to their unique structure . They can act as nucleophiles, forming bonds with electrophilic carbon centers, which could potentially disrupt the function of target molecules .
Biochemical Pathways
Hydrazine derivatives are often used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The compound’s potential to form bonds with electrophilic carbon centers could disrupt the function of target molecules, leading to various cellular effects .
Properties
IUPAC Name |
(3,4,5-trifluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHDRYVDGKJDJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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